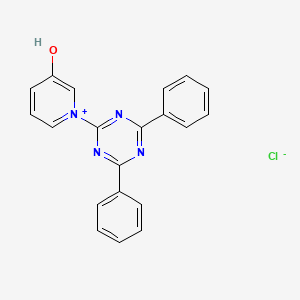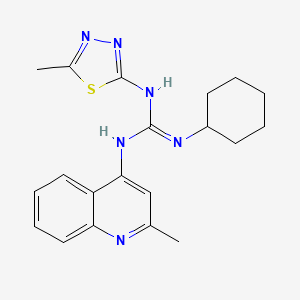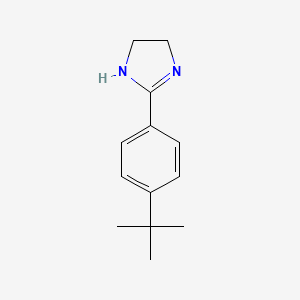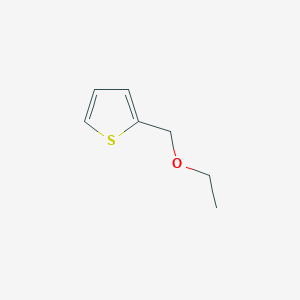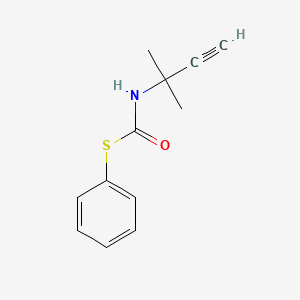
S-Phenyl (2-methylbut-3-yn-2-yl)carbamothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Phenyl (2-methylbut-3-yn-2-yl)carbamothioate is a chemical compound known for its unique structure and properties. It is classified as a carbamothioate, which is a derivative of carbamic acid where the oxygen atom is replaced by a sulfur atom. This compound has a molecular formula of C12H13NOS and a molecular weight of 219.071785036 daltons .
Preparation Methods
The synthesis of S-Phenyl (2-methylbut-3-yn-2-yl)carbamothioate typically involves the reaction of phenyl isothiocyanate with 2-methylbut-3-yn-2-amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Chemical Reactions Analysis
S-Phenyl (2-methylbut-3-yn-2-yl)carbamothioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the phenyl group can be replaced by other nucleophiles.
Scientific Research Applications
S-Phenyl (2-methylbut-3-yn-2-yl)carbamothioate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-Phenyl (2-methylbut-3-yn-2-yl)carbamothioate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes by binding to active sites of enzymes .
Comparison with Similar Compounds
S-Phenyl (2-methylbut-3-yn-2-yl)carbamothioate can be compared with other carbamothioates and related compounds:
2-methylbut-3-yn-2-yl carbamate: Similar in structure but with an oxygen atom instead of sulfur.
Phenyl isothiocyanate: A precursor in the synthesis of this compound.
Thiophenol: Another sulfur-containing compound with different reactivity and applications.
These comparisons highlight the unique properties of this compound, particularly its sulfur atom, which imparts distinct chemical and biological activities.
Properties
CAS No. |
66427-20-1 |
|---|---|
Molecular Formula |
C12H13NOS |
Molecular Weight |
219.30 g/mol |
IUPAC Name |
S-phenyl N-(2-methylbut-3-yn-2-yl)carbamothioate |
InChI |
InChI=1S/C12H13NOS/c1-4-12(2,3)13-11(14)15-10-8-6-5-7-9-10/h1,5-9H,2-3H3,(H,13,14) |
InChI Key |
OZYVITGXQIBAJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#C)NC(=O)SC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


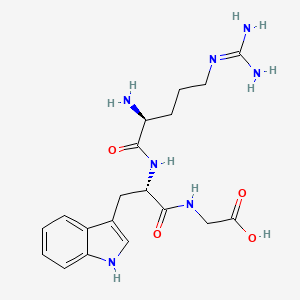
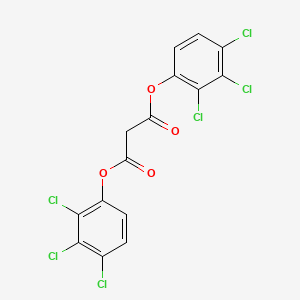
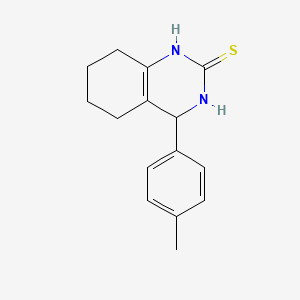
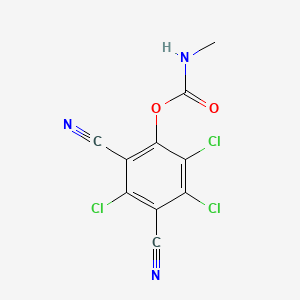
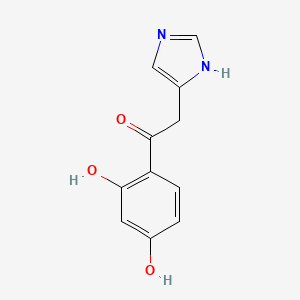
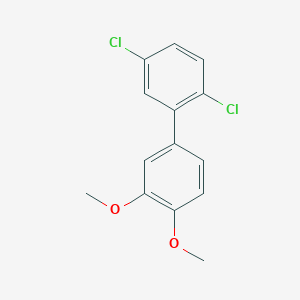
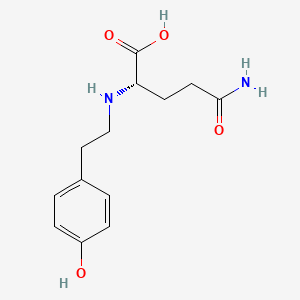
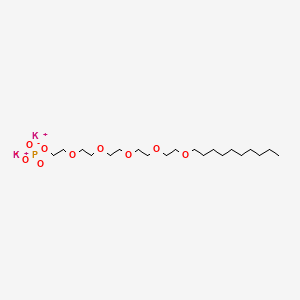
![N,N''-(Methylenedi-4,1-phenylene)bis[N'-tridecylurea]](/img/structure/B14472526.png)

